(1-(beta-D-Xylofuranosyl)thymine)-3'-spiro-5-(4-amino-1,2-oxathiole2,2-dioxide)
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Overview
Description
(1-(beta-D-Xylofuranosyl)thymine)-3’-spiro-5-(4-amino-1,2-oxathiole2,2-dioxide) is a synthetic compound that combines a nucleoside analog with a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(beta-D-Xylofuranosyl)thymine)-3’-spiro-5-(4-amino-1,2-oxathiole2,2-dioxide) typically involves multiple steps:
Nucleoside Synthesis: The beta-D-Xylofuranosyl thymine moiety can be synthesized through glycosylation reactions involving thymine and a suitable xylose derivative.
Spirocyclic Formation: The spirocyclic structure is introduced through a cyclization reaction, often involving a thiol and an appropriate oxidizing agent to form the oxathiole dioxide ring.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated synthesizers and high-throughput screening techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the oxathiole ring.
Reduction: Reduction reactions could target the oxathiole dioxide moiety, potentially converting it to a simpler thiol.
Substitution: Nucleophilic substitution reactions can occur at the amino group or other reactive sites.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols.
Scientific Research Applications
Chemistry
The compound can be used as a building block in the synthesis of more complex molecules, particularly those with spirocyclic structures.
Biology
In biological research, the nucleoside analog component may be of interest for studying DNA and RNA interactions.
Medicine
Potential medicinal applications include antiviral and anticancer research, where nucleoside analogs are often explored for their ability to interfere with nucleic acid synthesis.
Industry
In the industrial sector, the compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. In medicinal applications, the nucleoside analog might inhibit nucleic acid synthesis by incorporating into DNA or RNA and causing chain termination. The spirocyclic structure could also interact with specific enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
(1-(beta-D-Xylofuranosyl)cytosine): Another nucleoside analog with potential antiviral properties.
(1-(beta-D-Xylofuranosyl)adenine): Known for its role in antiviral and anticancer research.
(1-(beta-D-Xylofuranosyl)guanine): Studied for its effects on nucleic acid synthesis.
Uniqueness
The uniqueness of (1-(beta-D-Xylofuranosyl)thymine)-3’-spiro-5-(4-amino-1,2-oxathiole2,2-dioxide) lies in its combination of a nucleoside analog with a spirocyclic structure, which may confer unique biological and chemical properties not found in simpler nucleoside analogs.
Properties
Molecular Formula |
C12H15N3O8S |
---|---|
Molecular Weight |
361.33 g/mol |
IUPAC Name |
1-[(8R,9R)-4-amino-9-hydroxy-6-(hydroxymethyl)-2,2-dioxo-1,7-dioxa-2λ6-thiaspiro[4.4]non-3-en-8-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C12H15N3O8S/c1-5-2-15(11(19)14-9(5)18)10-8(17)12(7(3-16)22-10)6(13)4-24(20,21)23-12/h2,4,7-8,10,16-17H,3,13H2,1H3,(H,14,18,19)/t7?,8-,10+,12?/m0/s1 |
InChI Key |
LFLRCVNDBZSHNA-QCAPBZRYSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H](C3(C(O2)CO)C(=CS(=O)(=O)O3)N)O |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(C3(C(O2)CO)C(=CS(=O)(=O)O3)N)O |
Origin of Product |
United States |
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